molecular formula C16H13NO3 B12465619 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B12465619
M. Wt: 267.28 g/mol
InChI Key: SGCDUQWVNMXCOR-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-methylphenyl group and a 3-nitrophenyl group attached to the prop-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-methylphenyl)-3-(3-aminophenyl)prop-2-en-1-one.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Epoxides or other oxidized derivatives.

    Reduction: 1-(4-methylphenyl)-3-(3-aminophenyl)prop-2-en-1-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and the α,β-unsaturated carbonyl system can facilitate interactions with nucleophiles or electrophiles, leading to various biochemical pathways and responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different chemical and biological properties.

    1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: The nitro group is positioned differently, which can affect its reactivity and interactions.

    1-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in the ortho position, leading to different steric and electronic effects.

Uniqueness

1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the nitro group on the 3-nitrophenyl ring. This positioning can influence its reactivity, biological activity, and overall properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(11-13)17(19)20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCDUQWVNMXCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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